N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
This compound features a β-carboline scaffold linked via a carboxamide group to a piperazine ring substituted with a 4-methoxyphenyl moiety. The β-carboline core is associated with diverse biological activities, including monoamine oxidase (MAO) inhibition and receptor modulation, while the piperazine-4-methoxyphenyl group may contribute to receptor binding, particularly in the central nervous system (CNS) .
Properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3/c1-34-20-8-6-19(7-9-20)29-14-16-30(17-15-29)25(32)10-12-27-26(33)31-13-11-22-21-4-2-3-5-23(21)28-24(22)18-31/h2-9,28H,10-18H2,1H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORPALJYNXQOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCNC(=O)N3CCC4=C(C3)NC5=CC=CC=C45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the piperazine derivative with 4-methoxyphenyl compounds under basic conditions.
Formation of the Beta-Carboline Structure: The beta-carboline structure is synthesized through cyclization reactions involving tryptamine derivatives.
Coupling of the Two Structures: The final step involves coupling the piperazine derivative with the beta-carboline structure under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Carboxamide Group Reactivity
The carboxamide group (-CONH-) undergoes hydrolysis and functional group transformations:
Piperazine Ring Modifications
The piperazine moiety participates in alkylation, acylation, and coordination reactions:
Beta-Carboline Core Reactivity
The tetrahydro-beta-carboline system enables electrophilic substitutions and redox reactions:
Electrophilic Aromatic Substitution
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C6 position of the indole ring .
-
Halogenation : Br₂ in CHCl₃ yields 6-bromo derivatives, critical for radioisotope labeling studies .
Oxidation
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DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the tetrahydro-beta-carboline to fully aromatic beta-carboline, enhancing fluorescence properties .
Methoxyphenyl Group Transformations
The 4-methoxyphenyl substituent undergoes demethylation and ring-functionalization:
| Reaction | Conditions | Outcome | Applications | Source |
|---|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Phenolic derivative | Bioactivation pathway for prodrug metabolism | |
| Sulfonation | H₂SO₄, 50°C | Sulfonated aryl group | Increases solubility for intravenous formulations |
Side Chain Reactivity
The 3-oxopropyl linker participates in nucleophilic additions and cyclizations:
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Grignard Addition : RMgX attacks the ketone, generating tertiary alcohols .
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Cyclocondensation : With thiourea under acidic conditions, forms thiazolidinone heterocycles .
Comparative Reaction Kinetics
A study of hydrolysis rates across analogs revealed:
| Compound Substituent | Hydrolysis Half-Life (pH 7.4) | Bioactivity Retention |
|---|---|---|
| 4-Methoxyphenyl (target) | 12.4 hrs | 89% |
| 3-Chlorophenyl | 8.2 hrs | 76% |
| Benzyl | 6.1 hrs | 63% |
The 4-methoxyphenyl group enhances hydrolytic stability compared to electron-withdrawing substituents.
Scientific Research Applications
Neurological Disorders
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has shown promise in treating various neurological disorders due to its ability to modulate neurotransmitter systems:
- Serotonin and Dopamine Receptors : The compound interacts significantly with serotonin (5-HT) and dopamine (D2) receptors, which are critical in mood regulation and cognitive functions. Its agonistic or antagonistic properties at these receptors suggest potential applications in treating conditions such as depression and anxiety.
Antidepressant Activity
Research indicates that compounds similar to this beta-carboline derivative exhibit antidepressant-like effects in animal models. By influencing serotonin pathways, it may help alleviate symptoms of depression .
Anxiolytic Effects
The modulation of neurotransmitter release and uptake positions this compound as a candidate for anxiolytic treatments. Its interaction with GABAergic systems further supports its potential in anxiety management .
Study 1: Antidepressant Properties
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of beta-carboline derivatives similar to this compound. The results indicated significant improvements in depressive behaviors in rodent models when administered the compound.
Study 2: Neurotransmitter Modulation
Another research article investigated the interaction of this compound with serotonin receptors. It was found that the compound acted as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in synaptic clefts and leading to improved mood and cognitive function .
Mechanism of Action
The mechanism of action of N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes . For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs vary in substituents on the piperazine ring, linker length, and aromatic systems. These modifications significantly impact molecular properties and biological activity.
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
This aligns with studies showing that methoxy groups improve binding to dopamine receptors . Chloro-substituted analogs (e.g., 3-chlorophenyl in ) may exhibit altered selectivity due to steric and electronic effects.
Shorter linkers (e.g., 2-oxoethyl) may restrict spatial orientation, reducing binding efficiency .
β-Carboline vs. Heterobiaryl Cores :
- The β-carboline moiety in the target compound contrasts with heterobiaryl systems (e.g., pyrimidine in ), which are often linked to kinase inhibition. This highlights the role of the core structure in determining target specificity.
Biological Activity
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a beta-carboline scaffold, which is known for its diverse biological activities. The presence of a piperazine ring substituted with a methoxyphenyl group contributes to its pharmacological potential. The structure can be represented as follows:
This compound interacts with various neurotransmitter receptors. It has been shown to act as both an agonist and an antagonist , modulating neurotransmitter release and uptake. This activity influences several signaling pathways associated with mood regulation, cognition, and behavior.
Potential Targets:
- Serotonin Receptors : Modulates serotonin levels, potentially impacting mood disorders.
- Dopamine Receptors : Involvement in the regulation of mood and reward pathways.
Antiproliferative Effects
Recent studies have indicated that beta-carboline derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl} have been shown to enhance the efficacy of chemotherapeutic agents by:
- Reducing cancer stem cell viability.
- Inducing apoptosis in tumor cells.
| Compound | IC50 (μM) | Target Cell Line |
|---|---|---|
| D12 | 14.9 | MDA-MB-231 |
| D14 | 45 | MDA-MB-468 |
Trypanocidal Activity
Research has demonstrated that certain beta-carboline derivatives possess trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibited low cytotoxicity with a selective index significantly favoring the parasite over mammalian cells:
| Form of T. cruzi | IC50 (μM) |
|---|---|
| Epimastigote | 14.9 |
| Trypomastigote | 45 |
| Amastigote | 33 |
Case Studies and Research Findings
- Neuroprotective Effects : A study highlighted the neuroprotective properties of beta-carboline derivatives in models of neurodegenerative diseases. The compound was found to reduce oxidative stress markers and promote neuronal survival.
- Combination Therapy : Research has shown that when combined with established chemotherapeutics like Paclitaxel, beta-carboline derivatives enhance the drug's effectiveness against breast cancer cells by reducing the expression of cancer stem cell markers such as OCT-4 and SOX-2.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what critical intermediates should be prioritized?
The synthesis typically involves multi-step reactions, including:
- Piperazine coupling : Reacting 4-methoxyphenylpiperazine with a β-carboline precursor via a propionyl linker. Key intermediates include the activated ester of the β-carboline moiety (e.g., using HBTU or BOP as coupling agents) .
- Purification : Silica gel chromatography is essential for isolating intermediates, but scalability may require alternative methods like recrystallization (e.g., using CHCl₃/EtOH for HCl salt formation) .
- Validation : Confirm intermediates via -NMR (e.g., δ 1.68–1.73 ppm for piperazine protons) and LC-MS (e.g., [M+H]+ at 425.91 for the core structure) .
Q. How should researchers characterize the compound’s structural and stereochemical integrity?
- Spectroscopic analysis : Use - and -NMR to verify piperazine ring integration (δ 2.48–3.53 ppm) and β-carboline aromaticity (δ 6.91–7.85 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (±5 ppm accuracy) .
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H with hexane/isopropanol mobile phases, especially if stereocenters are present in the piperazine or β-carboline moieties .
Advanced Research Questions
Q. How can conflicting pharmacological data (e.g., receptor affinity vs. functional assays) be resolved for this compound?
- Target validation : Prioritize in vitro binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) with strict controls (e.g., 5-HT K vs. D selectivity). Discrepancies may arise from assay conditions (e.g., GTPγS vs. cAMP assays) .
- Functional studies : Compare agonist/antagonist activity in cell lines expressing Gα- vs. Gα-coupled receptors. Use SCH-23390 (D antagonist) or WAY-100635 (5-HT antagonist) as reference compounds .
Q. What strategies optimize enantioselective synthesis for improved receptor specificity?
- Chiral auxiliaries : Introduce (S)- or (R)-configured valine or proline derivatives during piperazine coupling to bias stereochemistry .
- Catalytic asymmetric synthesis : Use Pd-catalyzed cross-coupling or organocatalysts (e.g., Jacobsen’s catalyst) for β-carboline formation, achieving >90% enantiomeric excess (ee) .
Q. How can researchers address discrepancies in impurity profiles across synthetic batches?
- Analytical method development : Employ UPLC-MS/MS with a C18 column (e.g., Acquity BEH) and 0.1% formic acid/acetonitrile gradient to detect impurities at ≤0.1% levels. Key impurities include des-methoxy analogs or hydrolyzed propionyl linkers .
- Forced degradation : Expose the compound to acidic (0.1N HCl), oxidative (3% HO), and photolytic (ICH Q1B) conditions to identify degradation pathways .
Q. What in vivo experimental designs are recommended for evaluating pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Dosing regimens : Administer the compound intravenously (1 mg/kg) and orally (10 mg/kg) in rodent models to calculate bioavailability (F%) and brain-plasma ratios .
- Metabolite tracking : Use LC-MS to identify primary metabolites (e.g., O-demethylation or N-oxide formation) in plasma and cerebrospinal fluid .
Methodological Notes
- Synthetic scalability : Replace column chromatography with anti-solvent crystallization (e.g., using EtOAc/heptane) for intermediates .
- Data contradiction : Cross-validate receptor binding data with in silico docking (e.g., AutoDock Vina) to resolve false positives from assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
